Ligustrazine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ligustrazine phosphate is widely recognized for its pharmacological properties, particularly in the treatment of cardiovascular and cerebrovascular diseases . It is known for its ability to improve blood circulation, reduce blood viscosity, and protect against ischemic injury.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ligustrazine phosphate can be synthesized through the reaction of ligustrazine with phosphoric acid. The process involves dissolving ligustrazine in ethanol and then adding phosphoric acid under controlled conditions to form this compound . The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: Ligustrazine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ligustrazine oxides, while reduction can produce reduced ligustrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Ligustrazine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the chemical behavior of pyrazine derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and oxidative stress
Medicine: It is extensively researched for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, Alzheimer’s disease, and other neurological disorders
Industry: this compound is used in the development of pharmaceuticals and as an active ingredient in various medicinal formulations
Wirkmechanismus
Ligustrazine phosphate exerts its effects through multiple mechanisms:
Anti-apoptotic: It reduces the expression of pro-apoptotic proteins such as Bax and increases the expression of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces inflammation.
Neuroprotective: this compound protects against neuronal damage by reducing oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Tetramethylpyrazine: The parent compound of ligustrazine phosphate, known for its similar pharmacological properties.
Celastrol-ligustrazine compound: A novel compound combining celastrol and ligustrazine, showing synergistic effects in treating inflammation and fibrosis.
Ligustrazine derivatives: Various derivatives of ligustrazine have been synthesized and evaluated for their therapeutic potential.
Uniqueness: this compound stands out due to its enhanced stability and solubility compared to its parent compound, tetramethylpyrazine. Its phosphate group improves its pharmacokinetic properties, making it more effective in clinical applications .
Eigenschaften
CAS-Nummer |
848645-86-3 |
---|---|
Molekularformel |
C8H15N2O4P |
Molekulargewicht |
234.19 g/mol |
IUPAC-Name |
phosphoric acid;2,3,5,6-tetramethylpyrazine |
InChI |
InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |
InChI-Schlüssel |
KWWLGXNRLABSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.